molecular formula C9H9N3O2 B8726101 2-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one

2-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B8726101
M. Wt: 191.19 g/mol
InChI Key: XLGIKYOLQRJSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-cyclopropyl-7-hydroxy-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C9H9N3O2/c13-8-4-9(14)12-7(10-8)3-6(11-12)5-1-2-5/h3-5,14H,1-2H2,(H,10,13)

InChI Key

XLGIKYOLQRJSQA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C(=C2)NC(=O)C=C3O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A sodium ethoxide solution (EtOH/EtONa, 0.5 N, 400 ml) containing diethyl malonate (50 mmol, 1 eq., 5.8 ml, 6.6 g) and 5-cyclopropyl-1H-pyrazol-3-amine (50 mmol, 1 eq., 6.16 g) is refluxed for 7 hours. After cooling to room temperature, an aqueous hydrochloric acid solution (5 N, 240 ml) is added until pH 5 is obtained. Volatiles are then removed under reduce pressure and the residue dried under vacuum to afford 2-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one x271. To this residue is successively added POCl3 (125 ml, 1.34 mol) and N,N-dimethylaniline (12.5 ml, 0.1 mol, 2 eq.) and the resulting mixture is refluxed during 3 hours. After cooling to room temperature, the reaction mixture is poured on ice and stirred during one hour at this temperature. The reaction mixture is extracted with dichloromethane, and the resulting organic phase is washed twice with water. The organic phase is dried over Na2SO4, filtered and evaporated under reduce pressure. The crude product is purified chromatography on silicagel (CH2Cl2/hexane: 40/60) to afford 5.85 g of 5,7-dichloro-2-cyclopropylpyrazolo[1,5-a]pyrimidine x272 as a solid.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
6.16 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step Two

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